molecular formula C21H24O4Si B15289679 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one

3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B15289679
M. Wt: 368.5 g/mol
InChI Key: FBCVTHUFPQPKQT-UHFFFAOYSA-N
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Description

This compound, cataloged as 5-O-Acetyl-4'-O-tert-butyldimethylsilyl-genistein (AZ885, Synthose), is a synthetic derivative of the isoflavone genistein . Its structure features a tert-butyldimethylsilyl (TBDMS) group at the 4'-O position and an acetyl group at the 5-O position (Figure 1). These modifications enhance stability and lipophilicity, making it valuable for synthetic intermediates or prodrug applications.

Properties

Molecular Formula

C21H24O4Si

Molecular Weight

368.5 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxychromen-4-one

InChI

InChI=1S/C21H24O4Si/c1-21(2,3)26(4,5)25-16-9-6-14(7-10-16)18-13-24-19-12-15(22)8-11-17(19)20(18)23/h6-13,22H,1-5H3

InChI Key

FBCVTHUFPQPKQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This is followed by the formation of the benzopyran core through cyclization reactions involving appropriate intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the TBDMS group can modulate the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

Target Compound
  • Core structure : 4H-1-benzopyran-4-one (isoflavone backbone).
  • Substituents: 4'-O-TBDMS group (bulky, lipophilic). 5-O-acetyl group (protecting group for hydroxyl).
Analog 1 : 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one (Compound 139, Molecules 2011)
  • Key differences: Additional methoxy groups at C3 and C4. Free hydroxyl groups at C5 and C5. No silyl or acetyl protecting groups.
  • Implications : Higher polarity and reduced metabolic stability compared to the target compound.
Analog 2 : 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one (Compound 140, Molecules 2011)
  • Key differences: C7 glucopyranosyl group (hydrophilic, glycosylated). Methoxy groups at C3 and C6.
  • Implications : Enhanced water solubility but reduced membrane permeability due to glycosylation.
Analog 3 : Glyasperin B (CAS 142488-54-8)
  • Structure : 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one.
  • Key differences :
    • Prenyl (3-methylbut-2-en-1-yl) group at C6.
    • Free hydroxyl at C5 and C7.
  • Implications : Prenylation improves membrane affinity and bioactivity, contrasting with the synthetic TBDMS group in the target compound.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~530 g/mol (estimated) 376.3 g/mol 534.5 g/mol 438.5 g/mol
LogP ~4.2 (high lipophilicity) ~2.1 ~1.8 (glycosylation) ~3.5 (prenyl group)
Solubility Low in water, high in DMSO Moderate in polar solvents High in aqueous media Moderate in lipids

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